tert-Butyl 1-(4-cyanophenyl)ethylcarbamate
Overview
Description
®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a cyanophenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate typically involves the reaction of ®-1-(4-cyanophenyl)ethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and material modification.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-phenylethyl)carbamate
- tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate
- tert-Butyl (1-(4-chlorophenyl)ethyl)carbamate
Uniqueness
®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
tert-Butyl 1-(4-cyanophenyl)ethylcarbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl moiety, and an ethylcarbamate functional group. The combination of these elements contributes to its potential applications in various therapeutic contexts, particularly as an inhibitor in enzymatic pathways related to cancer and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 1149727-73-0
The presence of the cyanophenyl group enhances the electronic properties of the compound, which may influence its interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential use as an anticancer agent. The cyanophenyl group may enhance its binding affinity to these enzymes, thereby increasing its efficacy.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in vitro. It is hypothesized that this compound may share these properties, contributing to its therapeutic potential.
- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties, similar to other carbamate derivatives. This activity is particularly relevant given the ongoing search for new anticancer agents .
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound. These studies typically focus on:
- Cell Viability Assays : Evaluating the compound's effect on cancer cell lines.
- Enzyme Activity Assays : Measuring the inhibition of specific enzymes linked to cancer progression.
For example, a study demonstrated that compounds with structural similarities to this compound effectively inhibited key metabolic enzymes, suggesting a promising avenue for further research .
Comparative Analysis of Similar Compounds
A comparative analysis highlights the unique position of this compound among similar compounds. The following table summarizes key features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-Butyl carbamate | Contains a simpler carbamate structure | Limited biological activity |
Ethyl 4-cyanobenzoate | Aromatic ester with a cyanobenzene | More lipophilic; different pharmacokinetics |
tert-Butyl (4-hydroxyphenyl)carbamate | Hydroxy-substituted phenolic derivative | Exhibits different anti-inflammatory effects |
tert-Butyl (2-nitrophenyl)carbamate | Nitro-substituted phenolic derivative | Increased electrophilicity |
This comparison illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other compounds in its class.
Properties
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCYTDVODOGBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.